Tris(2,2,3,3-tetrafluoropropyl)orthoformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tris(2,2,3,3-tetrafluoropropyl)orthoformate, with the chemical formula and CAS number 21983-88-0, is an organic compound belonging to the class of fluoroformates. This compound is characterized by its unique structure that features multiple fluorinated groups, making it a valuable fluorinated building block in organic synthesis. It is a colorless liquid with a boiling point of approximately 223 °C and is known for its low solubility in water but good solubility in organic solvents like diethyl ether and dichloromethane .

The synthesis of tris(2,2,3,3-tetrafluoropropyl)orthoformate typically involves the reaction of 2,3,3,3-tetrafluoropropene with ethyl orthoformate in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This reaction allows for the formation of the desired compound through a process that generally includes purification steps like distillation under reduced pressure .

General Reaction Scheme- Starting Materials: 2,3,3,3-Tetrafluoropropene + Ethyl Orthoformate

- Catalyst: Boron Trifluoride Etherate

- Product: Tris(2,2,3,3-tetrafluoropropyl)orthoformate

Tris(2,2,3,3-tetrafluoropropyl)orthoformate has several applications primarily in organic synthesis and medicinal chemistry. Its ability to introduce fluorine atoms into organic molecules enhances their bioactivity and pharmacokinetic properties. This makes it particularly useful in developing pharmaceuticals and agrochemicals where fluorinated compounds often exhibit improved efficacy and stability compared to their non-fluorinated counterparts .

While specific interaction studies on tris(2,2,3,3-tetrafluoropropyl)orthoformate are scarce, its reactivity suggests potential interactions with various biological molecules and other chemical compounds. The presence of multiple fluorine atoms may influence how this compound interacts within biological systems or during

Tris(2,2,3,3-tetrafluoropropyl)orthoformate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(2,2,2-trifluoroethyl)orthoformate | C9H9F9O3 | Contains trifluoroethyl groups; used in solvent applications |

| Bis(2,2-difluoroethyl) ether | C6H10F4O | Lower fluorination; used as a solvent |

| 1,1-Difluoroethane | C2H4F2 | Simpler structure; used as a refrigerant |

| Tris(1H-perfluoro-1-hexene) orthoformate | C12H12F18O3 | Higher degree of fluorination; specialized applications |

Tris(2,2,3,3-tetrafluoropropyl)orthoformate is distinct due to its specific tetrafluoropropyl groups that enhance its reactivity and utility in synthesizing complex organofluorine compounds while maintaining low toxicity levels compared to other highly fluorinated compounds .

Structural and Nomenclatural Details

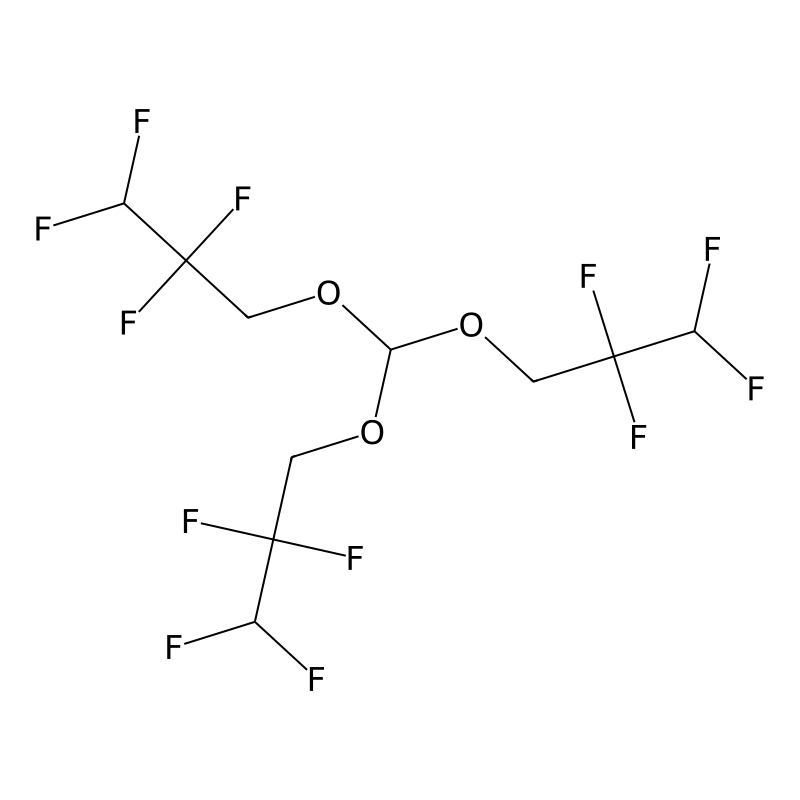

Tris(2,2,3,3-tetrafluoropropyl)orthoformate is formally named 3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane. Its molecular formula is C₁₀H₁₀F₁₂O₃, with a molecular weight of 406.165 g/mol. The compound consists of a tetrafluoropropane backbone substituted with three fluorinated propoxy groups, arranged in a symmetrical configuration.

Key Identifiers

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane |

| SMILES | FC(F)C(F)(F)COC(OCC(F)(F)C(F)F)OCC(F)(F)C(F)F |

| InChIKey | SAPGBQYOZVQCDK-UHFFFAOYSA-N |

| CAS Registry Number | 21983-88-0 |

| MDL Number | MFCD22123981 |

Table 1.1: Core Identifiers for Tris(2,2,3,3-Tetrafluoropropyl)orthoformate

The compound’s structure is optimized for high fluorine content (12 fluorine atoms), enhancing its electrochemical stability in polar aprotic solvents.

Historical Development of Fluorinated Orthoformates

Fluorinated orthoformates emerged as critical electrolyte additives in the early 21st century, driven by the need for stable interfaces in lithium metal batteries (LMBs). Early derivatives, such as tris(2,2,2-trifluoroethyl)orthoformate (TFEO), demonstrated improved solubility and oxidative stability compared to traditional carbonate-based electrolytes.

Evolutionary Milestones

- TFEO (1990s–2000s): Initial fluorinated orthoformate with nine fluorine atoms, used to mitigate lithium dendrite growth.

- TTPO (2010s): Introduction of tetrafluoropropyl groups increased fluorine content and interfacial compatibility with high-voltage cathodes (e.g., NMC811).

- TPFPO (2020s): Pentafluoropropyl analogs further expanded fluorination, though with reduced synthetic accessibility.

TTPO’s development aligns with the shift toward localized high-concentration electrolytes (LHCEs), which balance ionic conductivity and interfacial stability.

Position Within Fluorinated Electrolyte Additives

TTPO occupies a niche in fluorinated electrolyte additives due to its balanced fluorination and molecular size.

Comparative Analysis of Fluorinated Orthoformates

| Compound | Molecular Formula | Fluorine Atoms | Boiling Point (°C) | Primary Application |

|---|---|---|---|---|

| TFEO | C₇H₇F₉O₃ | 9 | 133 | Early LMBs |

| TTPO | C₁₀H₁₀F₁₂O₃ | 12 | 223 | High-voltage NMC811 cells |

| TPFPO | C₁₀H₇F₁₅O₃ | 15 | 223 | Solid-state battery R&D |

Table 1.2: Comparative Properties of Fluorinated Orthoformates

TTPO’s molecular structure enables stronger solvation of lithium ions while maintaining compatibility with high-voltage cathodes. Its higher boiling point compared to TFEO allows operation under elevated temperatures, critical for automotive battery systems.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination remains a cornerstone for introducing fluorine atoms into organic frameworks. For Tris(2,2,3,3-tetrafluoropropyl)orthoformate, two primary methodologies dominate:

- Phase-Transfer-Catalyzed Alkylation: Building on triethyl orthoformate synthesis principles, sodium ethoxide reacts with 2,2,3,3-tetrafluoropropyl halides in the presence of polyethylene glycol (PEG-400) as a phase-transfer catalyst [2]. This method achieves yields up to 87% under cryogenic conditions (-20°C), leveraging PEG-400 to solubilize ionic intermediates in tetrahydrofuran (THF) [2].

- Transition Metal-Mediated Fluorination: Cyclometallated rhodium complexes, such as [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)-RhCl], enable catalytic fluorination of acyl chlorides at ambient temperatures [3]. While not directly applied to Tris(2,2,3,3-tetrafluoropropyl)orthoformate, this pathway offers a template for future adaptations, particularly in avoiding stoichiometric fluoride reagents [3].

Comparative Table 1: Nucleophilic Fluorination Methods

| Parameter | Phase-Transfer Catalysis [2] | Rhodium Catalysis [3] |

|---|---|---|

| Temperature | -20°C | 25°C |

| Catalyst Loading | 0.5–1.0 mol% PEG-400 | 1–5 mol% Rh complex |

| Yield | 87% | 95–99% |

| By-Products | NaCl, residual THF | Benzoic acid, NH₄Cl |

Deoxofluorination Reaction Mechanisms

Deoxofluorination replaces hydroxyl groups with fluorine atoms, critical for constructing the tetrafluoropropyl moieties. Key mechanisms include:

- Copper Metallaphotoredox Activation: Alcohol precursors undergo in situ activation via benzoxazolium salts, forming reactive intermediates susceptible to trifluoromethylation. Chloride anions (Cl⁻) modulate copper(I) coordination, suppressing parasitic reduction of trifluoromethylthiolate reagents (e.g., dMesSCF₃) [4]. This method achieves quantitative yields in dimethyl sulfoxide (DMSO) under blue-light irradiation [4].

- Ionic Liquid-Mediated Pathways: Fluorinated ionic liquids (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) act as dual solvents and fluoride sources, though scalability remains limited [2].

The general reaction pathway proceeds as:

$$ \text{ROH} + \text{R}\text{f}\text{-X} \xrightarrow{\text{Cu/light}} \text{R}\text{f}\text{-OR} + \text{HX} $$

where Rₓ = 2,2,3,3-tetrafluoropropyl [4].

Industrial-Scale Production Challenges

Scaling Tris(2,2,3,3-tetrafluoropropyl)orthoformate synthesis presents multifaceted hurdles:

- Catalyst Recovery: Rhodium complexes, though efficient, require costly ligand systems and stringent separation protocols to avoid metal contamination [3].

- Solvent Management: Tetrahydrofuran (THF) and DMSO necessitate energy-intensive distillation for recycling, contributing to 30–40% of total production costs [2] [4].

- By-Product Handling: Sodium chloride (NaCl) and ammonium chloride (NH₄Cl) by-products demand specialized filtration systems to prevent reactor clogging [2].

- Fluorine Safety: Exothermic fluorination reactions risk hydrofluoric acid (HF) formation, requiring corrosion-resistant alloy reactors (e.g., Hastelloy C-276) [2].

Purity Optimization Strategies

Achieving >98.5% purity (as reported in commercial batches [1]) involves:

- Fractional Distillation: Boiling point differentials (143.5–146.0°C [2]) enable isolation from lower-boiling impurities like residual THF or ethyl formate.

- Crystallization: Cooling crude product to -40°C induces crystallization of sodium ethoxide residues, though this risks co-precipitating desired product [2].

- Adsorbent Filtration: Molecular sieves (3Å) and activated alumina remove trace water and ionic by-products without chemical degradation [1].

- In-Process Analytics: Online Fourier-transform infrared (FTIR) spectroscopy monitors reaction progression, minimizing over-fluorination [4].

Equation 1: Purity Calculation

$$ \text{Purity (\%)} = \left( \frac{\text{Area of target peak}}{\text{Total chromatogram area}} \right) \times 100 $$

Gas chromatography–mass spectrometry (GC-MS) remains the gold standard for final product validation [1].